Rifamycin AMI-DA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimenthyl 2,6-naphthalenedicarboxylate typically involves the esterification of 2,6-naphthalenedicarboxylic acid with dimenthyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of dimenthyl 2,6-naphthalenedicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimenthyl 2,6-naphthalenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: 2,6-dihydroxynaphthalene.
Substitution: Brominated or nitrated derivatives of naphthalene.
Scientific Research Applications
Dimenthyl 2,6-naphthalenedicarboxylate is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Industry: Used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of dimenthyl 2,6-naphthalenedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2,6-dicarboxylic acid: A direct oxidation product of dimenthyl 2,6-naphthalenedicarboxylate.
2,6-Dihydroxynaphthalene: A reduction product.
Brominated or nitrated naphthalene derivatives: Products of electrophilic substitution reactions .
Uniqueness
Its structural features make it a valuable compound in synthetic chemistry and materials science .
Properties
Molecular Formula |
C40H53N3O12 |
---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
(9Z,19Z,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(morpholin-4-yliminomethyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C40H53N3O12/c1-19-10-9-11-20(2)39(51)42-30-25(18-41-43-13-16-53-17-14-43)35(48)27-28(36(30)49)34(47)24(6)37-29(27)38(50)40(7,55-37)54-15-12-26(52-8)21(3)32(45)23(5)33(46)22(4)31(19)44/h9-12,15,18-19,21-23,26,31-33,44-49H,13-14,16-17H2,1-8H3,(H,42,51)/b10-9-,15-12-,20-11-,41-18? |
InChI Key |
DVSYDJZNVVAOFS-IJXNNHEOSA-N |
Isomeric SMILES |
CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCOCC5)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.